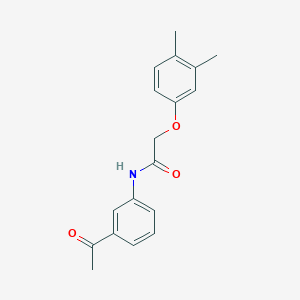
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as ACDMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA belongs to the class of acetanilide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of ACDMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. ACDMA is also reported to inhibit the activity of the lipoxygenase (LOX) enzyme, which is involved in the production of leukotrienes. Additionally, ACDMA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
ACDMA has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antioxidant properties. ACDMA has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models. ACDMA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which play a crucial role in oxidative stress.
实验室实验的优点和局限性
ACDMA has several advantages as a drug candidate. It is a synthetic compound that can be easily synthesized in the laboratory. ACDMA has been shown to exhibit significant pharmacological properties, making it a potential drug candidate for the treatment of various diseases. However, ACDMA also has some limitations. It has been reported to exhibit low solubility in water, which can limit its bioavailability. ACDMA also has poor stability, which can lead to degradation and loss of activity.
未来方向
There is still a lot of research that needs to be done on ACDMA. One of the future directions for research is to investigate the potential of ACDMA as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another future direction is to investigate the mechanism of action of ACDMA in more detail. The development of more stable and bioavailable formulations of ACDMA is also an area of future research. Additionally, the potential of ACDMA as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Conclusion:
In conclusion, ACDMA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. The synthesis of ACDMA is relatively simple, and it has been shown to exhibit significant pharmacological properties. However, ACDMA also has some limitations, including low solubility in water and poor stability. Further research is needed to fully understand the potential of ACDMA as a drug candidate for the treatment of various diseases.
合成方法
The synthesis of ACDMA involves the reaction of 3-acetylphenol and 3,4-dimethylphenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with sodium hydroxide to obtain ACDMA. The yield of ACDMA synthesized by this method is reported to be around 70%.
科学研究应用
ACDMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. ACDMA has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. Several studies have reported the potential of ACDMA as a novel drug candidate for the treatment of these diseases.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-8-17(9-13(12)2)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOYBYJMKXRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)
![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5364884.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
![N-cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5364918.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)
![N-allyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5364955.png)